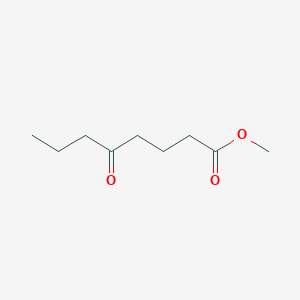

Methyl 5-Oxooctanoate

説明

Methyl 5-oxooctanoate (hypothetical structure: CH₃OOC-(CH₂)₃-CO-CH₂-CH₂-CH₃) is a methyl ester derivative of 5-oxooctanoic acid, featuring an eight-carbon backbone with a ketone group at the fifth position and a methyl ester group at the terminal carboxyl. Its molecular formula is inferred as C₉H₁₆O₃, with a molecular weight of 172.22 g/mol, based on homologous compounds like methyl 5-oxohexanoate (C₇H₁₂O₃) and methyl 5-oxooctadecanoate (C₁₉H₃₆O₃) .

特性

分子式 |

C9H16O3 |

|---|---|

分子量 |

172.22 g/mol |

IUPAC名 |

methyl 5-oxooctanoate |

InChI |

InChI=1S/C9H16O3/c1-3-5-8(10)6-4-7-9(11)12-2/h3-7H2,1-2H3 |

InChIキー |

XWANZYNOKIQLQC-UHFFFAOYSA-N |

正規SMILES |

CCCC(=O)CCCC(=O)OC |

製品の起源 |

United States |

類似化合物との比較

Structural and Molecular Differences

The following table highlights key structural and molecular distinctions between methyl 5-oxooctanoate and its analogs:

Physical and Chemical Properties

- Chain Length Effects: Shorter chains (e.g., methyl 5-oxohexanoate) exhibit lower molecular weights and higher volatility compared to longer analogs like methyl 5-oxooctadecanoate, which has lipid-like hydrophobicity . Intermediate chains (e.g., methyl 5-oxooctanoate) balance solubility and lipophilicity, making them versatile intermediates in organic synthesis.

- Substituent Effects: Aromatic or heterocyclic groups (e.g., thienyl in or isoindolinyl in ) enhance UV activity and binding affinity, useful in drug design or materials science. Amino groups (e.g., in ) introduce polarity and reactivity, enabling peptide coupling or coordination chemistry.

Q & A

Q. How can isotopic labeling (e.g., C or H) elucidate reaction mechanisms involving Methyl 5-Oxooctanoate?

- Methodological Answer : Synthesize isotopically labeled analogs (e.g., C at the carbonyl group) to track reaction pathways via isotopic tracing. Analyze intermediates using mass spectrometry or NMR isotope effects. Compare kinetic isotope effects (KIEs) to distinguish between mechanisms .

Methodological and Ethical Considerations

Q. What ethical and regulatory frameworks govern Methyl 5-Oxooctanoate research?

Q. How can cross-disciplinary research integrate Methyl 5-Oxooctanoate into materials science or medicinal chemistry?

Q. What statistical approaches ensure reproducibility in Methyl 5-Oxooctanoate studies?

Q. How can researchers troubleshoot low yields in scaled-up Methyl 5-Oxooctanoate synthesis?

Q. What advanced techniques mitigate hygroscopicity challenges in Methyl 5-Oxooctanoate storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。